molecular formula C4H4ClN3O3 B3363870 (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol CAS No. 1064687-16-6

(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol

Cat. No.: B3363870
CAS No.: 1064687-16-6
M. Wt: 177.54 g/mol
InChI Key: DVCZGSGHLWFJMN-UHFFFAOYSA-N
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Description

(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol is an organic compound with the molecular formula C4H4ClN3O3 and a molecular weight of 177.55 g/mol This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol typically involves the nitration of 5-chloropyrazoles. This can be achieved using a mixture of 100% nitric acid and 65% oleum or a mixture of 60% nitric acid and polyphosphoric acid, resulting in substituted 5-chloro-4-nitropyrazoles in yields ranging from 45% to 91%

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-chloro-4-nitro-1H-pyrazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O3/c5-4-3(8(10)11)2(1-9)6-7-4/h9H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCZGSGHLWFJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=NN1)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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